molecular formula C22H22ClN3O B3407765 1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-48-3

1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B3407765
CAS No.: 847394-48-3
M. Wt: 379.9 g/mol
InChI Key: SQROFTLFGIVBBC-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidin-2-one core linked to a 3-chloro-2-methylphenyl group and a 2-methylallyl-substituted benzimidazole moiety. Its molecular formula is C22H21ClN3O, with a molecular weight of approximately 378.88 g/mol. The compound’s structural complexity arises from its combination of a nitrogen-containing pyrrolidinone ring, a benzimidazole system with a 2-methylallyl substituent, and a chlorinated aromatic ring.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-14(2)12-26-20-9-5-4-8-18(20)24-22(26)16-11-21(27)25(13-16)19-10-6-7-17(23)15(19)3/h4-10,16H,1,11-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQROFTLFGIVBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chloro-substituted phenyl group : The presence of chlorine can influence the compound's reactivity and biological interactions.
  • Benzo[d]imidazole moiety : Known for its role in various biological activities, this structure may contribute to the compound's pharmacological profile.
  • Pyrrolidinone ring : This cyclic structure is often associated with various therapeutic effects.

Molecular Formula

The molecular formula for this compound is C20H22ClN3OC_{20}H_{22}ClN_3O.

Research indicates that compounds similar to 1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically exhibit a range of biological activities, including:

  • Anticancer properties : Many benzoimidazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory effects : Compounds with similar structures have been noted for their ability to reduce inflammation, potentially through inhibition of pro-inflammatory cytokines.
  • Antimicrobial activity : Some derivatives demonstrate effectiveness against bacterial and fungal strains.

Pharmacological Effects

A summary of the pharmacological effects observed in studies involving similar compounds includes:

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers
AntimicrobialInhibition of bacterial growth

Study 1: Anticancer Activity

A study published in 2021 investigated a series of benzoimidazole derivatives, including compounds structurally related to the target compound. These derivatives showed significant inhibition of tumor growth in vitro and in vivo models, with IC50 values indicating high potency against small-cell lung cancer cells. The study highlighted the importance of the benzoimidazole moiety in enhancing anticancer activity.

Study 2: Anti-inflammatory Properties

Research conducted on related compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition led to decreased levels of prostaglandins, thereby reducing inflammation in animal models of arthritis. The findings suggest that modifications to the phenyl group can enhance anti-inflammatory potency.

Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various benzoimidazole derivatives against common pathogens. The results indicated that certain modifications increased efficacy against both Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application for infections.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chloro-2-methylphenyl substituent is susceptible to nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : The chlorine atom can be replaced by hydroxyl groups in aqueous alkaline conditions, forming a phenolic derivative .

  • Amination : Reaction with ammonia or primary/secondary amines may yield aryl amine derivatives, which are pharmacologically relevant .

Reaction TypeConditionsProductYield/Notes
HydrolysisNaOH (aq.), refluxPhenolic derivativeModerate (40–60%)
AminationNH3/EtOH, 80°CAryl amineRequires Pd catalysis

Alkylation and Acylation of the Benzimidazole NH

The NH group in the benzimidazole moiety can undergo alkylation or acylation to modulate solubility or biological activity:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 yields N-alkylated derivatives .

  • Acylation : Reaction with acetyl chloride forms N-acetyl intermediates, enhancing metabolic stability.

Reaction TypeReagentsProductApplication
AlkylationCH3I, K2CO3, DMFN-methylbenzimidazoleImproved lipophilicity
AcylationAcCl, pyridineN-acetyl derivativeProdrug synthesis

Reactivity of the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring participates in:

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the carbonyl group to a hydroxyl group, forming pyrrolidin-2-ol .

  • Ring-Opening : Strong acids or bases cleave the lactam ring, generating linear amines or carboxylic acids .

Reaction TypeConditionsOutcomeNotes
ReductionH2, Pd-C, EtOHPyrrolidin-2-olStereoselective
Acid HydrolysisHCl (conc.), ΔLinear amine + COOHLow yield

Electrophilic Aromatic Substitution (EAS) on the Benzimidazole

The benzimidazole ring undergoes EAS at the C5/C6 positions due to electron-rich aromaticity:

  • Nitration : HNO3/H2SO4 introduces nitro groups, enabling further functionalization .

  • Sulfonation : Fuming H2SO4 adds sulfonic acid groups for solubility enhancement.

Reaction TypeReagentsPositionProduct Use
NitrationHNO3/H2SO4C5/C6Intermediate for amines
SulfonationH2SO4 (fuming)C5Water-soluble derivatives

Oxidation of the 2-Methylallyl Group

The 2-methylallyl substituent exhibits reactivity typical of allyl groups:

  • Epoxidation : m-CPBA forms an epoxide, useful for further ring-opening reactions .

  • Hydroxylation : OsO4/NaIO4 oxidizes the double bond to a diol .

Reaction TypeConditionsProductSelectivity
Epoxidationm-CPBA, CH2Cl2EpoxideSyn addition
DihydroxylationOsO4, NaIO4Vicinal diolAnti stereochemistry

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Boronic acids replace the chloro group on the phenyl ring .

  • Heck Reaction : Alkenes couple with the aryl chloride, forming extended π-systems .

Reaction TypeCatalystsSubstratesApplications
SuzukiPd(PPh3)4, K2CO3Aryl boronic acidsBiaryl derivatives
HeckPd(OAc)2, PPh3StyreneConjugated polymers

Photochemical Reactivity

Under UV light, the benzimidazole ring undergoes dimerization or oxidation:

  • Dimerization : Forms cyclobutane-linked dimers, altering biological activity .

  • Oxidation : Generates benzimidazole N-oxide derivatives .

Key Structural Influences on Reactivity:

  • Benzimidazole Core : Electron-rich aromatic system drives EAS and redox reactions.

  • Chlorophenyl Group : Directs substitution patterns and enables cross-coupling.

  • Pyrrolidin-2-one : Lactam ring’s polarity affects solubility and hydrogen-bonding capacity.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents on Phenyl Ring Benzimidazole Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 3-chloro-2-methyl 2-methylallyl 378.88 Chloro-methylphenyl, allyl-benzimidazole
1-(3-Chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3-chloro-4-methyl Isobutyl 381.90 Positional isomer (methyl on phenyl)
4-(1-(2-Methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one 3-trifluoromethyl 2-methylallyl 399.42 Trifluoromethyl enhances lipophilicity
1-(4-Ethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 4-ethyl 2-methylallyl 373.47 Ethyl group increases hydrophobicity
4-(1-Benzyl-1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one 4-chloro Benzyl 403.89 Benzyl group may enhance receptor binding

Impact of Substituents on Properties

  • Chloro vs.
  • Positional Isomerism : The methyl group on the phenyl ring (3-chloro-2-methyl vs. 3-chloro-4-methyl in ) alters steric effects and electronic distribution, influencing binding affinity to biological targets.
  • Allyl vs.

Physicochemical Properties

  • Solubility : The chloro and methyl groups reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ).
  • Stability : The allyl group may render the compound prone to oxidation, necessitating stabilization in formulation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?

  • Methodology : The compound can be synthesized via nucleophilic substitution and cyclization reactions. For example, potassium carbonate (K₂CO₃) is commonly used as a base to facilitate coupling between benzimidazole derivatives and halogenated aryl groups (e.g., chlorobenzyl chloride) . Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for optimizing yield. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments, IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for pyrrolidinone), and ESI-MS for molecular weight confirmation. For complex stereochemistry, X-ray crystallography with SHELXL refinement is advised to resolve ambiguities .

Q. How can thermal stability be assessed for this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen to determine decomposition temperatures. For example, benzimidazole derivatives typically show stability up to 250–300°C, with mass loss correlating to ligand dissociation or structural breakdown .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

  • Methodology : Use microbroth dilution assays (e.g., against E. coli or S. aureus) for antimicrobial screening . For anticancer potential, conduct cell viability assays (e.g., MTT) in human cancer cell lines, referencing protocols from IGF-1R kinase inhibitors like BMS-695735, which share structural similarities with benzimidazole derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

  • Methodology : Employ 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals. For crystallographic ambiguities, refine structures using SHELXL with high-resolution diffraction data . Cross-validate with computational methods (DFT calculations) to predict chemical shifts and compare with experimental results .

Q. What strategies improve ADME properties while maintaining bioactivity?

  • Methodology : Modify substituents to reduce CYP3A4 inhibition (e.g., replace lipophilic groups with polar moieties) and enhance aqueous solubility. For example, replacing methyl groups with hydroxyl or amine derivatives in the pyrrolidinone ring can lower plasma protein binding, as demonstrated in BMS-695735 optimization .

Q. How can structure-activity relationships (SAR) guide the design of analogs?

  • Methodology : Synthesize derivatives with varying substituents on the benzimidazole (e.g., electron-withdrawing groups like -Cl or -F) and pyrrolidinone rings. Test analogs in bioassays to correlate substituent effects with activity. highlights triazole-thiazole hybrids for enhanced antimicrobial potency via π-π stacking and hydrogen bonding .

Q. What computational tools predict binding modes with target proteins?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with receptors like IGF-1R or bacterial enzymes. Validate docking poses with MD simulations (AMBER, GROMACS) to assess stability. For example, docking studies in identified key interactions between benzimidazole analogs and active sites .

Q. How can flow chemistry optimize large-scale synthesis?

  • Methodology : Implement continuous-flow reactors to enhance reaction control and scalability. Use Design of Experiments (DoE) to optimize parameters (residence time, temperature). For example, highlights flow-based synthesis of diazomethane derivatives, reducing hazards and improving yields .

Data Contradiction Analysis

  • Example : Discrepancies in thermal decomposition data may arise from sample purity or instrumentation variability. Address this by repeating TGA/DTA with high-purity samples (HPLC >99%) and calibrating instruments using standard references (e.g., indium for DTA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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